molecular formula C6H9N3O2 B13252558 3-(Azetidin-3-yl)imidazolidine-2,4-dione

3-(Azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B13252558
M. Wt: 155.15 g/mol
InChI Key: DJXRCYJQOFRRFV-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)imidazolidine-2,4-dione is a compound of significant interest in various fields of scientific research It is characterized by its unique structure, which includes an azetidine ring fused to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of azetidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the cyclization of azetidine-3-carboxylic acid with urea under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(Azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azetidin-3-yl)imidazolidine-2-thione
  • 3-(Azetidin-3-yl)imidazolidine-2-one
  • 3-(Azetidin-3-yl)imidazolidine-4-one

Uniqueness

3-(Azetidin-3-yl)imidazolidine-2,4-dione is unique due to its dual ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(azetidin-3-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c10-5-3-8-6(11)9(5)4-1-7-2-4/h4,7H,1-3H2,(H,8,11)

InChI Key

DJXRCYJQOFRRFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=O)CNC2=O

Origin of Product

United States

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